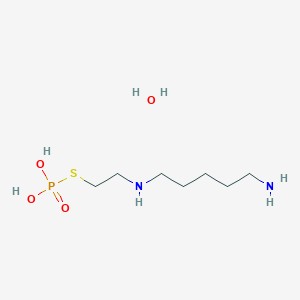

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate

Description

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate is a compound known for its protective properties against the harmful effects of radiation and chemotherapy. It is often used in medical settings to safeguard healthy tissues during cancer treatments .

Properties

CAS No. |

63717-26-0 |

|---|---|

Molecular Formula |

C7H21N2O4PS |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2-(5-aminopentylamino)ethylsulfanylphosphonic acid;hydrate |

InChI |

InChI=1S/C7H19N2O3PS.H2O/c8-4-2-1-3-5-9-6-7-14-13(10,11)12;/h9H,1-8H2,(H2,10,11,12);1H2 |

InChI Key |

RKGXIFBBSBBQGH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CCNCCSP(=O)(O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate involves the reaction of sodium thiophosphate dodecahydrate with N-(2-bromoethyl)-1,3-propanediamine bisulfite hydrobromide salt in the presence of dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature not exceeding 25°C to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound typically involves a sterile, stable vacuum-dried crystalline form. This method enhances the stability of the compound at temperatures ranging from about 4°C to ambient temperature for at least two years .

Chemical Reactions Analysis

Types of Reactions

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .

Scientific Research Applications

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions to study its reactivity and stability.

Biology: Employed in biological studies to understand its protective effects on cells and tissues.

Medicine: Widely used in cancer treatment to protect healthy tissues from the harmful effects of radiation and chemotherapy.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by selectively protecting normal tissues from the damaging effects of radiation and chemotherapy. It achieves this by preferentially accumulating in normal tissues and undergoing metabolic activation to form active thiol metabolites. These metabolites scavenge free radicals and reactive oxygen species, thereby reducing cellular damage .

Comparison with Similar Compounds

Similar Compounds

- S-2-((3-Aminopropyl)amino)ethyl dihydrogen phosphorothioate

- S-2-((Diaminomethylene)amino)ethyl dihydrogen phosphorothioate

Uniqueness

S-2-((5-Aminopentyl)amino)ethyl dihydrogen phosphorothioate hydrate is unique due to its longer alkyl chain, which enhances its protective properties and stability compared to similar compounds. This makes it particularly effective in medical applications where prolonged protection is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.